3-(2-Iodobenzoyl)-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-iodobenzoic acid with 4-pyridinecarboximidamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The resulting product is purified by column chromatography to obtain the final compound .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde was determined . The structure was found to be triclinic with a = 7.9305 (12)Å, b = 8.2051 (10)Å, c = 11.3141 (13)Å, α = 85.384 (10)°, β = 85.619 (11)°, γ = 87.745 (11)° .Chemical Reactions Analysis
The Pd-catalyzed cascade carbopalladation-annulation reaction of 3-(2-iodobenzyl)-indoles into fused 6/5/7/6- and 6/5/5/6- heterocyclic systems has been reported . This reaction is efficient and has a remarkable base effect on the chemoselectivity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 2-Iodobenzoyl chloride has a density of 1.9±0.1 g/cm³, a boiling point of 289.8±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Hydrogen Bonding and Molecular Self-Assembly
Research indicates that derivatives of 4-methylpyridine can engage in hydrogen bonding and molecular self-assembly, forming complex structures. For instance, the proton-transfer compounds of 2-amino-4-methylpyridine with various aromatic carboxylic acids demonstrate significant hydrogen-bonding features, resulting in the formation of 1D–3D frameworks structures (Khalib et al., 2014; Thanigaimani et al., 2015).
Complex Formation and Structural Analysis
Condensation reactions involving derivatives of 4-methylpyridine, such as 2-amino-4-methylpyridine, can yield novel crown ethers with specific structural features, as evidenced by the formation of 1:1 (Na+:ligand) complexes. These compounds demonstrate interesting tautomeric equilibria and undergo structural transformations in different solvent environments (Hayvalı et al., 2003).
Spin-Crossover Phenomena
Derivatives of 4-methylpyridine, like 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine, have been utilized to study spin-crossover (SCO) phenomena in Iron(II) complexes. These studies help in understanding the magnetic properties and structural transformations of such complexes, which are of great interest in materials science (Nishi et al., 2010).
Mechanism of Action
Target of Action
The primary target of 3-(2-Iodobenzoyl)-4-methylpyridine is involved in the formation of polycyclic indole structures . These structures, possessing fused seven-membered rings, are synthesized via the Pd-catalyzed intramolecular carbopalladation-annulation of 3-(2-iodobenzyl)-indoles and alkynes .
Mode of Action
The compound interacts with its targets through a Pd-catalyzed cascade carbopalladation-annulation reaction . This reaction leads to the formation of polycyclic fused seven-membered heterocycles . A remarkable base effect on the chemoselectivity of this transformation has been found: switching from Et3N to CsOAc completely reverses the reaction path to intramolecular cyclization forming fused five-membered rings .
Biochemical Pathways
The affected biochemical pathway involves the formation of polycyclic indole structures . These structures are synthesized via the Pd-catalyzed intramolecular carbopalladation-annulation of 3-(2-iodobenzyl)-indoles and alkynes . The resulting polycyclic structures are used as direct precursors in the synthesis of anti-histaminic and anti-inflammatory compounds .
Result of Action
The result of the compound’s action is the efficient synthesis of polycyclic indole structures, possessing fused seven-membered rings . These structures are used as direct precursors in the synthesis of anti-histaminic and anti-inflammatory compounds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, a remarkable base effect on the chemoselectivity of the transformation has been found: switching from Et3N to CsOAc completely reverses the reaction path to intramolecular cyclization forming fused five-membered rings .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(2-Iodobenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with palladium-catalyzed systems, facilitating the formation of polycyclic fused heterocycles . These interactions are crucial for the synthesis of complex organic molecules and have implications in medicinal chemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can affect the chemoselectivity of reactions, leading to the formation of different cellular products . This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to participate in intramolecular cyclization reactions, which are essential for the synthesis of complex organic frameworks . These reactions can lead to changes in gene expression and protein function, further influencing cellular behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. The compound’s effects can vary depending on its stability and the conditions under which it is stored and used. Long-term studies have shown that the compound can maintain its activity over extended periods, although its degradation products may also have biological activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolism . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can influence the compound’s activity and function within the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . This distribution is critical for its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects
Properties
IUPAC Name |
(2-iodophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-6-7-15-8-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKCTNQUWQYHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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